Ethyl4,5-diaminopentanoatedihydrochloride
Description
Ethyl 4,5-diaminopentanoate dihydrochloride (CAS: Not explicitly provided in evidence; inferred molecular formula: C₇H₁₅N₂O₂·2HCl) is a diamine ester derivative in its hydrochloride salt form. Structurally, it features an ethyl ester group at the carboxyl terminus and two amine groups at the 4th and 5th positions of the pentanoate backbone. The dihydrochloride salt enhances its water solubility, making it suitable for biochemical and pharmaceutical applications, such as peptide synthesis or as a precursor for bioactive molecules.
Properties
Molecular Formula |
C7H18Cl2N2O2 |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
ethyl 4,5-diaminopentanoate;dihydrochloride |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-2-11-7(10)4-3-6(9)5-8;;/h6H,2-5,8-9H2,1H3;2*1H |
InChI Key |
JWSDNAYRZFFYOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(CN)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,5-diaminopentanoate dihydrochloride typically involves the reaction of ethyl chloroacetate with aqueous ammonia under cold conditions. The process is carried out in a round-bottomed flask fitted with a mechanical stirrer and surrounded by an ice-salt bath. The reaction mixture is stirred vigorously, and chilled aqueous ammonia is added in portions. The mixture is then allowed to stand, filtered, and washed to remove impurities .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,5-diaminopentanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 4,5-diaminopentanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound’s ability to chelate metals makes it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of other chemical compounds and materials, contributing to advancements in industrial chemistry.
Mechanism of Action
Ethyl 4,5-diaminopentanoate dihydrochloride can be compared with other diamine compounds, such as ethylenediamine and hexamethylenediamine. While these compounds share similar chelating properties, ethyl 4,5-diaminopentanoate dihydrochloride is unique due to its specific molecular structure and solubility characteristics. This uniqueness makes it particularly suitable for certain applications where other diamines may not be as effective .
Comparison with Similar Compounds
Key Findings:
Functional Group Impact: The ester group in Ethyl 4,5-diaminopentanoate dihydrochloride increases its susceptibility to hydrolysis compared to the amide analog, which is more stable under physiological conditions . The amide derivative () exhibits lower water solubility due to reduced polarity but greater metabolic stability, making it preferable for prolonged in vivo studies.
Salt Form Differences: Sulfate salts (e.g., Methyl 4,5-diaminopentanoate sulfate) may offer comparable solubility to hydrochloride salts but introduce sulfate-specific reactivity (e.g., crystallinity challenges).
Safety and Handling: Ethyl 4,5-diaminopentanoate dihydrochloride lacks comprehensive toxicological data, necessitating precautions (e.g., avoiding inhalation, skin contact) similar to its amide analog .
Notes
Handling and Storage :
- Store in airtight containers at 2–8°C to mitigate hydrolysis. Use in well-ventilated areas with gloves and goggles.
- Avoid prolonged exposure to moisture or extreme pH conditions during experimental workflows.
Data Limitations: Direct studies on Ethyl 4,5-diaminopentanoate dihydrochloride are scarce; comparisons rely on extrapolation from structural analogs. Regulatory status remains undefined due to insufficient hazard classification data.
Research Recommendations :
- Prioritize pharmacokinetic profiling to assess bioavailability and metabolic pathways.
- Conduct comparative toxicity assays against amide and sulfate analogs to establish safety thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
